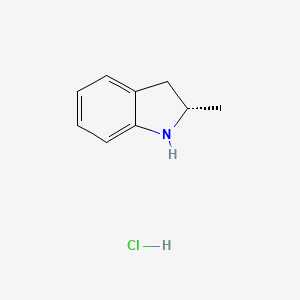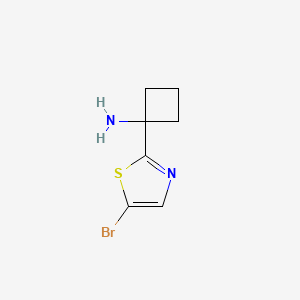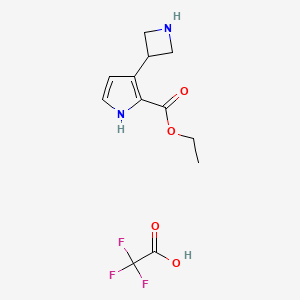
(2S)-2-Methylindoline hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methylindoline hydrochloride is a chemical compound that belongs to the class of indoline derivatives. Indoline is a bicyclic compound consisting of a benzene ring fused to a pyrrolidine ring. The (2S)-2-Methylindoline hydrochloride is characterized by the presence of a methyl group at the second position of the indoline ring and is in the S-configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methylindoline hydrochloride can be achieved through several synthetic routes. One common method involves the reduction of 2-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Another method involves the catalytic hydrogenation of 2-methylindole using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-Methylindoline hydrochloride often involves the catalytic hydrogenation method due to its scalability and efficiency. The process is carried out in large reactors where 2-methylindole is subjected to hydrogen gas in the presence of a palladium on carbon catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methylindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylindole-3-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 2-methylindoline using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Methylindole-3-one.
Reduction: 2-Methylindoline.
Substitution: Halogenated or nitro-substituted derivatives of (2S)-2-Methylindoline hydrochloride.
Scientific Research Applications
(2S)-2-Methylindoline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical drugs due to its unique structural properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Methylindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It can also interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methylindole: Lacks the hydrochloride group and has different reactivity and solubility properties.
2-Methylindoline: Similar structure but without the hydrochloride group, leading to differences in chemical behavior.
Indoline: The parent compound without the methyl group, resulting in different chemical and biological properties.
Uniqueness
(2S)-2-Methylindoline hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C9H12ClN |
|---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
(2S)-2-methyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C9H11N.ClH/c1-7-6-8-4-2-3-5-9(8)10-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
GFRLXAIQCOSMAN-FJXQXJEOSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2N1.Cl |
Canonical SMILES |
CC1CC2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)

![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)
![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)


![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(4-fluorophenyl)cyclobutane-1-carboxylicacid,trans](/img/structure/B13548351.png)
![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)
![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)

